1-Bromo-2-(isocyanomethyl)benzene 1-Bromo-2-(isocyanomethyl)benzene
Brand Name: Vulcanchem
CAS No.: 602261-83-6
VCID: VC6695616
InChI: InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
SMILES: [C-]#[N+]CC1=CC=CC=C1Br
Molecular Formula: C8H6BrN
Molecular Weight: 196.047

1-Bromo-2-(isocyanomethyl)benzene

CAS No.: 602261-83-6

Cat. No.: VC6695616

Molecular Formula: C8H6BrN

Molecular Weight: 196.047

* For research use only. Not for human or veterinary use.

1-Bromo-2-(isocyanomethyl)benzene - 602261-83-6

Specification

CAS No. 602261-83-6
Molecular Formula C8H6BrN
Molecular Weight 196.047
IUPAC Name 1-bromo-2-(isocyanomethyl)benzene
Standard InChI InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
Standard InChI Key USLJFUOADFXCOS-UHFFFAOYSA-N
SMILES [C-]#[N+]CC1=CC=CC=C1Br

Introduction

1-Bromo-2-(isocyanomethyl)benzene is a chemical compound with the molecular formula C₈H₆BrN and a molar mass of 196.05 g/mol . It is an aromatic compound featuring a bromine atom and an isocyanomethyl group attached to a benzene ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique structural properties.

Structural Information

The structural information for 1-bromo-2-(isocyanomethyl)benzene includes its molecular formula, SMILES notation, InChI, and InChIKey. The SMILES notation is [C-]#[N+]CC1=CC=CC=C1Br, indicating the presence of an isocyanomethyl group and a bromine atom on the benzene ring . The InChIKey, USLJFUOADFXCOS-UHFFFAOYSA-N, provides a unique identifier for the compound .

Synthesis and Applications

While specific synthesis methods for 1-bromo-2-(isocyanomethyl)benzene are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving isocyanides and halogenated benzene derivatives. The isocyanomethyl group can participate in various chemical reactions, making this compound potentially useful as a building block in organic synthesis.

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